2-Fluoro-5-(trifluorométhyl)benzoate de méthyle

Vue d'ensemble

Description

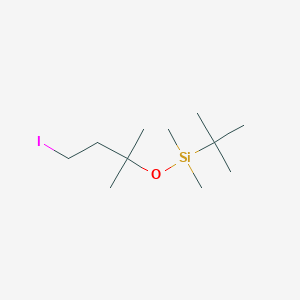

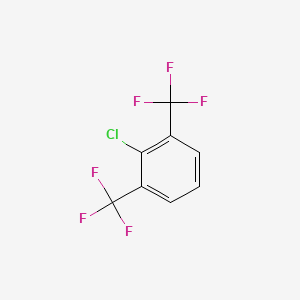

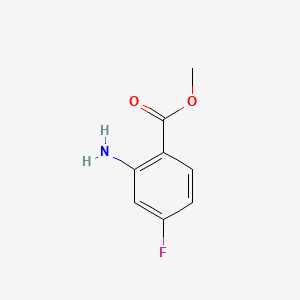

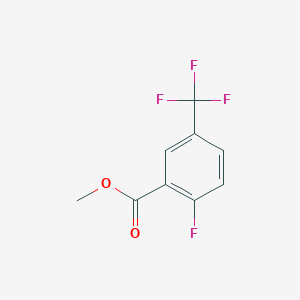

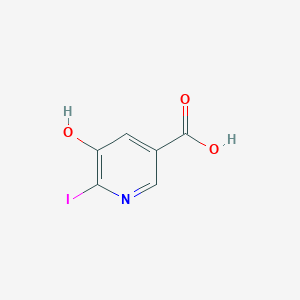

“Methyl 2-fluoro-5-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 556112-92-6 . It has a molecular weight of 222.14 . The IUPAC name for this compound is methyl 2-fluoro-5-(trifluoromethyl)benzoate .

Molecular Structure Analysis

The InChI code for “Methyl 2-fluoro-5-(trifluoromethyl)benzoate” is 1S/C9H6F4O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 2-fluoro-5-(trifluoromethyl)benzoate” is a solid at room temperature . It should be stored in a refrigerator .Mécanisme D'action

Mode of Action

It’s known that it can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 2-fluoro-5-(trifluoromethyl)benzoate has several advantages and limitations for use in laboratory experiments. It is a volatile liquid with a mild odor, which makes it easy to work with. It is also a relatively inexpensive reagent, making it a cost-effective option for laboratory experiments. However, it is a synthetic compound and is not naturally occurring, so it may not be suitable for use in experiments that require natural compounds. Additionally, it is a flammable compound and should be handled with care.

Orientations Futures

Methyl 2-fluoro-5-(trifluoromethyl)benzoate has a variety of potential future applications. It could be used as a reagent in the synthesis of fluorinated compounds, as a catalyst for the synthesis of polymers, or as a reagent for the synthesis of pharmaceuticals. It could also be used as an intermediate in the synthesis of other compounds. Additionally, it could be used as a solvent for organic reactions and as a reagent for the synthesis of other compounds.

Applications De Recherche Scientifique

Développement pharmaceutique

2-Fluoro-5-(trifluorométhyl)benzoate de méthyle: est utilisé dans la synthèse de divers composés pharmaceutiques. Le groupe trifluorométhyle est un fragment commun dans de nombreux médicaments approuvés par la FDA en raison de sa capacité à améliorer l'activité biologique et la stabilité métabolique des composés médicinaux . Ce composé peut servir de précurseur dans la synthèse de molécules médicamenteuses complexes, contribuant au développement de traitements pour un large éventail de maladies.

Production agrochimique

Dans l'industrie agrochimique, This compound joue un rôle dans la création de composés contenant des atomes de fluor, qui sont connus pour améliorer l'efficacité et la sélectivité des pesticides . L'introduction de fluor peut conduire à des agrochimiques plus puissants, nécessitant des doses plus faibles et ayant un impact environnemental réduit.

Science des matériaux

Ce produit chimique est impliqué dans la production de matériaux de pointe. La présence d'atomes de fluor peut conférer des propriétés uniques aux matériaux, telles qu'une résistance accrue aux solvants et une stabilité thermique, les rendant adaptés à des applications spécialisées dans la science des matériaux .

Électronique

Dans le domaine de l'électronique, This compound peut être utilisé pour synthétiser des composés qui contribuent à la fabrication de composants électroniques. Les composés fluorés sont souvent utilisés en électronique pour leurs propriétés diélectriques élevées et leur stabilité thermique .

Catalyse

Le composé est également pertinent dans la recherche en catalyse. Il peut être utilisé pour introduire des groupes fluorés dans les molécules cibles, ce qui peut modifier considérablement la réactivité et la sélectivité des processus catalytiques . Ceci est particulièrement précieux dans le développement de nouvelles méthodes catalytiques et l'amélioration de celles existantes.

Recherche médicale

En recherche médicale, This compound est un outil précieux pour la synthèse de molécules bioactives. Son incorporation dans de nouveaux composés peut conduire à la découverte de nouveaux agents thérapeutiques ayant des applications potentielles dans le traitement de diverses affections médicales .

Synthèse chimique

Ce composé est un réactif polyvalent en synthèse organique, permettant l'introduction de groupes fluorés dans les molécules organiques. De telles modifications sont cruciales pour créer des composés ayant les propriétés physiques, chimiques et biologiques souhaitées .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . This indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Analyse Biochimique

Biochemical Properties

Methyl 2-fluoro-5-(trifluoromethyl)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the breakdown of ester bonds in the compound. The interaction between Methyl 2-fluoro-5-(trifluoromethyl)benzoate and these enzymes results in the formation of 2-fluoro-5-(trifluoromethyl)benzoic acid and methanol. Additionally, the compound may interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

Methyl 2-fluoro-5-(trifluoromethyl)benzoate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit certain signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, Methyl 2-fluoro-5-(trifluoromethyl)benzoate can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-fluoro-5-(trifluoromethyl)benzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways and cellular processes. Additionally, Methyl 2-fluoro-5-(trifluoromethyl)benzoate may activate certain enzymes by stabilizing their active conformations or promoting substrate binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-fluoro-5-(trifluoromethyl)benzoate can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under normal laboratory conditions but may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to Methyl 2-fluoro-5-(trifluoromethyl)benzoate in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of Methyl 2-fluoro-5-(trifluoromethyl)benzoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects may be observed, where a specific dosage level results in a significant change in the compound’s impact on cellular or physiological processes. Toxic effects at high doses may include organ damage, altered metabolic function, and changes in behavior .

Metabolic Pathways

Methyl 2-fluoro-5-(trifluoromethyl)benzoate is involved in various metabolic pathways, including those mediated by esterases and other enzymes. The compound undergoes hydrolysis to form 2-fluoro-5-(trifluoromethyl)benzoic acid and methanol, which can further participate in metabolic reactions. Enzymes such as cytochrome P450 may also be involved in the metabolism of Methyl 2-fluoro-5-(trifluoromethyl)benzoate, leading to the formation of additional metabolites .

Transport and Distribution

Within cells and tissues, Methyl 2-fluoro-5-(trifluoromethyl)benzoate is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. Its localization and accumulation can be influenced by factors such as lipid solubility, molecular size, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of Methyl 2-fluoro-5-(trifluoromethyl)benzoate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and influence cellular processes .

Propriétés

IUPAC Name |

methyl 2-fluoro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEUYKATVUSDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585917 | |

| Record name | Methyl 2-fluoro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

556112-92-6 | |

| Record name | Methyl 2-fluoro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1317658.png)

![4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B1317667.png)